molecular formula C6H7NNaO3S B073694 Sodium 3-aminobenzenesulfonate CAS No. 1126-34-7

Sodium 3-aminobenzenesulfonate

Cat. No.: B073694
CAS No.: 1126-34-7
M. Wt: 196.18 g/mol
InChI Key: FWKVAEVXCJQSGA-UHFFFAOYSA-N
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Description

Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt, is a versatile aniline derivative and aromatic sulfonate essential in advanced chemical research and development. Its structure, featuring both an anionic sulfonate group and a nucleophilic aromatic amine, underpins its primary value as a crucial coupling component in the synthesis of azo dyes and pigments. The sulfonate group confers high water solubility, allowing for the creation of acid dyes with enhanced affinity for protein fibers like nylon, silk, and wool, resulting in compounds with superior wet-fastness properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1126-34-7

Molecular Formula

C6H7NNaO3S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;3-aminobenzenesulfonate

InChI

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);

InChI Key

FWKVAEVXCJQSGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na]

Other CAS No.

1126-34-7

Related CAS

121-47-1 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Sodium 3 Aminobenzenesulfonate

Established Synthetic Pathways to Sodium 3-Aminobenzenesulfonate (B1227625)

The industrial production of sodium 3-aminobenzenesulfonate primarily relies on a two-step process starting from nitrobenzene (B124822).

Sulfonation and Reduction of Nitrobenzene Derivatives

The most established method for synthesizing this compound begins with the sulfonation of nitrobenzene. echemi.comthieme-connect.de In this electrophilic aromatic substitution reaction, the nitro group directs the incoming sulfo group (-SO₃H) to the meta position of the benzene (B151609) ring. thieme-connect.de

The sulfonation is typically carried out using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. thieme-connect.de The reaction with oleum is conducted at elevated temperatures, generally between 80–130°C. Following the sulfonation step, the resulting m-nitrobenzenesulfonic acid is neutralized with a base, such as sodium hydroxide, to form its more stable sodium salt, sodium m-nitrobenzenesulfonate (B8546208). chembk.com

The second critical step is the reduction of the nitro group of sodium m-nitrobenzenesulfonate to an amino group. thieme-connect.de This transformation yields the final product, this compound. Two main reduction methods are employed:

Iron Reduction (Béchamp Reduction): A traditional and widely used method involves the use of iron filings in a slightly acidic medium. echemi.comchembk.com The reaction mixture is carefully controlled to facilitate the reduction of the nitro group to an amine.

Catalytic Hydrogenation: A more modern and cleaner approach involves the catalytic hydrogenation of sodium m-nitrobenzenesulfonate. google.com This process is performed in an autoclave under hydrogen pressure using a catalyst, such as platinum-ruthenium on a carbon support (Pt-Ru/C). google.com The reaction is typically carried out in an aqueous solution at temperatures of 75–100°C and hydrogen pressures of 0.5–1.5 MPa. google.com After the reaction, the catalyst is filtered off and can be recycled, and the product is obtained by acidifying the filtrate. google.com

ParameterSulfonation with OleumCatalytic Hydrogenation
Starting Material NitrobenzeneSodium m-nitrobenzenesulfonate
Reagents Oleum (SO₃ in H₂SO₄), NaOHH₂, Pt-Ru/C catalyst
Temperature 80–130°C75–100°C
Pressure Atmospheric0.5–1.5 MPa
Key Intermediate m-Nitrobenzenesulfonic acid-
Yield High, often >80% for sulfonationHigh, >99% conversion reported

Amination Routes to Sulfonated Aromatic Compounds

While the sulfonation of nitrobenzene followed by reduction is the dominant pathway, alternative strategies involving the formation of the C-N bond on a pre-sulfonated ring or rearrangement reactions exist. One such approach involves the sulfonation of aniline (B41778) (aminobenzene). Treating aniline sulfate (B86663) with oleum can produce aminobenzenesulfonic acids. chemicalbook.com

Another advanced method involves the thermal rearrangement of arylsulfamates. nih.govresearchgate.net In this process, an aniline derivative is first reacted with a sulfamating agent like tributylsulfoammonium betaine (B1666868) (TBSAB) to form an N-sulfamate. nih.govresearchgate.net This intermediate can then undergo a thermally induced N- to C-SO₃ transfer, rearranging to form the corresponding para-aminobenzene sulfonic acid. nih.govresearchgate.net While this often favors the para-isomer, it represents a distinct synthetic strategy from the direct sulfonation of a deactivated ring.

Synthesis of Functionalized Derivatives of this compound

The amino group of this compound is a versatile functional handle that allows for the synthesis of a variety of derivatives.

N-Acylated Derivatives Synthesis

The amino group of this compound can be readily acylated to form N-acyl derivatives, most commonly N-acetylmetanilic acid. This reaction is typically performed by treating metanilic acid or its sodium salt with an acylating agent like acetic anhydride. google.comprepchem.comgoogle.com The reaction can be carried out in a kneader, where metanilic acid and sodium acetate (B1210297) are mixed with acetic anhydride. google.comprepchem.com The mixture forms a dough-like mass, and upon completion and drying, it yields the sodium salt of the N-acetylated product with high purity and yield. google.comprepchem.com An alternative procedure involves using sulfuric acid as a solvent for the acetylation with acetic anhydride. google.com These N-acylated derivatives are important intermediates themselves, for example, in the synthesis of corresponding sulfonyl chlorides. google.com

ReactionReagentsProductReported Yield
N-AcetylationMetanilic acid, Sodium Acetate, Acetic Anhydride3-Acetylaminobenzenesulfonic acid sodium salt95%
N-AcetylationMetanilic acid, Acetic Anhydride, Sulfuric Acidm-Acetaminobenzenesulfonic acidNot specified

Thiourea (B124793) Derivative Formation

Thiourea derivatives can be synthesized from this compound through the reaction of its amino group with an isothiocyanate or by a multi-step reaction involving carbon disulfide. analis.com.myorganic-chemistry.org A general method for forming unsymmetrical thioureas involves reacting a primary amine, such as 3-aminobenzenesulfonic acid, with an isothiocyanate (R-N=C=S) in a suitable solvent like dichloromethane. analis.com.mymdpi.com The nucleophilic amino group attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N'-disubstituted thiourea derivative.

Another approach involves a condensation reaction between an amine, carbon disulfide (CS₂), and a second amine in an aqueous medium. organic-chemistry.org This method avoids the use of potentially hazardous isothiocyanates. While these are general methods, they are applicable to the synthesis of thiourea derivatives from this compound, expanding its chemical utility.

Sulfo-Schiff Base Ligand Synthesis

The amino group of this compound can undergo a condensation reaction with an aldehyde or ketone to form a Schiff base (an imine). The resulting molecules, which contain both a sulfo group and an imine linkage, are known as sulfo-Schiff base ligands. These are valuable in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govsemanticscholar.org

The synthesis is typically a one-step condensation reaction. For example, reacting 3-aminobenzenesulfonic acid with substituted benzaldehydes, such as 2,5-dihydroxybenzaldehyde (B135720) or 3,4-dihydroxybenzaldehyde, in a solvent like ethanol (B145695) results in the formation of the corresponding water-soluble sulfo-Schiff base ligands. researchgate.netresearchgate.net The reaction of 3-aminobenzenesulfonic acid with 2-hydroxy-1-naphthaldehyde (B42665) is another example of the formation of such a ligand. nih.gov These ligands are characterized by various spectroscopic techniques, including FT-IR and ¹H-NMR. researchgate.net

Aldehyde ReactantProduct Name
2,5-DihydroxybenzaldehydeSodium (Z)-3-((2,5-dihydroxybenzylidene)amino)benzenesulfonate
3,4-DihydroxybenzaldehydeSodium (Z)-3-((3,4-dihydroxybenzylidene)amino)benzenesulfonate

Precursor Role in Complex Chemical Syntheses

This compound, also known as sodium metanilate, is a versatile intermediate in organic synthesis. Its structure, featuring both an amino group and a sulfonic acid salt on a benzene ring, allows it to serve as a foundational building block for more complex molecules, particularly in the dye and polymer industries. The reactivity of the amino group is central to its function as a precursor, enabling the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

A primary application of this compound is in the synthesis of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'). This class of compounds forms the largest and most important group of synthetic dyes. freightamigo.compbworks.com The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by an azo coupling reaction.

Diazotization: The process begins with the diazotization of the primary aromatic amine group of this compound. This reaction is typically carried out in a cold, acidic solution (often using hydrochloric acid) with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂). pbworks.comresearchgate.netscirp.org The amino group is converted into a highly reactive diazonium salt intermediate. The low temperature (typically 0–5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component. This coupling partner is typically a phenol (B47542), naphthol, or another aromatic amine. pbworks.com The diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling component to form a stable azo compound, creating the characteristic -N=N- azo linkage that functions as a chromophore, responsible for the color of the dye. ontosight.ai

The specific properties of the resulting azo dye, such as its color, solubility, and fastness, are determined by the chemical structures of both the diazo component (derived from this compound) and the coupling component. ontosight.ai For instance, metanilic acid, the parent acid of this compound, is a key intermediate in the synthesis of various azo dyes used for textiles, leather, and food coloring. freightamigo.comtheasengineers.com Complex azo compounds can be synthesized through a multi-step process involving the diazotization of several amino-substituted benzenesulfonates, including this compound, followed by sequential coupling reactions. ontosight.ai

Table 1: Examples of Azo Dye Synthesis Involving Aminobenzenesulfonic Acids

Diazo Component Precursor Coupling Component Reaction Conditions Product Type / Application Reference
Metanilic Acid Formaldehyde, then m-nitro anilino cyanurated coupling components Tetrazotization and coupling Symmetrical hot brand bis azo reactive dyes for silk, wool, and cotton epa.gov
Aniline-2-sulfonic acid (sodium salt) 2-Naphthol (B1666908) Diazotization with NaNO₂/HCl at 0–5°C; Coupling in NaOH at 0–5°C Azo dye
Aminobenzenesulfonic acid Aromatic coupling reagent (e.g., 1- or 2-naphthol) Diazotization with NaNO₂/HCl in an ice-water bath; Coupling in NaOH Azo dye pbworks.com

This compound also serves as a crucial precursor in the synthesis of triazine-based compounds, particularly derivatives of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride is a highly reactive compound with three chlorine atoms that can be sequentially substituted by nucleophiles. nih.gov The reactivity of these chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

The amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of the triazine ring and displacing a chlorine atom. This reaction typically occurs in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid liberated during the substitution. nih.gov

The reaction conditions, particularly temperature, are critical for controlling the degree of substitution on the cyanuric chloride molecule.

The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C).

The second chlorine requires moderate temperatures (around 35–45 °C).

The substitution of the third chlorine atom requires higher temperatures.

This stepwise reactivity allows for the synthesis of mono-, di-, or tri-substituted triazine derivatives with specific functionalities. By reacting cyanuric chloride with this compound and subsequently with other amines or alcohols, a wide variety of complex molecules can be built. These derivatives are important as reactive dyes, fluorescent whitening agents, and other specialty chemicals. google.compatsnap.com For example, tetrasulfonic acid analogs, used as optical brighteners, are synthesized by reacting cyanuric chloride with the sodium salt of 3-aminobenzenesulfonic acid, 4,4'-diaminostilbene-2,2'-disulfonic acid, and monoethanolamine. google.com

Table 2: Synthesis of Cyanuric Chloride Derivatives

Reactants Reaction Conditions Product Type Application Reference
Cyanuric chloride, this compound, 4,4'-diaminostilbene-2,2'-disulfonic acid, Monoethanolamine Stepwise reaction Tetrasulfonic acid disodium (B8443419) salt Optical bleach agents google.com
Cyanuric chloride, Amine (e.g., 4-aminobenzoic acid) 0–5 °C in methylene (B1212753) chloride with sodium carbonate Monosubstituted-4,6-dichloro-1,3,5-triazine Intermediate for biologically active molecules nih.gov
Cyanuric chloride, 2-Aminobenzenesulfonic acid 0–5 °C in acetone/water with NaHCO₃ Sodium 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)benzenesulfonate Intermediate for P2Y receptor antagonist mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
1- or 2-naphthol
2,4,6-trichloro-1,3,5-triazine
4,4'-diaminostilbene-2,2'-disulfonic acid
4-aminobenzoic acid
Acetone
Alcohols
Amines
Aminobenzenesulfonic acid
Azo compound
Benzene
Carbon
Chlorine
Cyanuric chloride
Diazene
Fluorescent whitening agents
Formaldehyde
Hydrochloric acid
Metanilic acid
Methylene chloride
Monoethanolamine
Naphthol
Nitrous acid
Phenol
Reactive dyes
This compound
Sodium carbonate
Sodium metanilate
Sodium nitrite

Chemical Reactivity and Transformation Mechanisms of Sodium 3 Aminobenzenesulfonate

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The rate and regioselectivity (the position of substitution) of EAS reactions on a substituted benzene ring are dictated by the electronic nature of the existing substituents.

In Sodium 3-aminobenzenesulfonate (B1227625), the benzene ring is substituted with an amino group and a sulfonate group.

Amino Group (-NH₂): This group is a powerful activating substituent and an ortho, para-director. It donates electron density to the ring through resonance, making the positions ortho (C2, C6) and para (C4) to it more nucleophilic and thus more susceptible to electrophilic attack.

Sulfonate Group (-SO₃⁻): This group is a deactivating substituent and a meta-director. It withdraws electron density from the ring through an inductive effect, making the ring less reactive than benzene. It directs incoming electrophiles to the positions meta (C3, C5) to itself.

The substituents are located at positions 1 and 3 (meta) relative to each other. The directing effects of both groups must be considered to predict the outcome of an EAS reaction. The powerful activating and directing effect of the amino group typically dominates over the deactivating effect of the sulfonate group. The amino group strongly activates the positions ortho and para to it (C2, C4, and C6). The sulfonate group deactivates the entire ring but directs incoming groups to its meta positions (C2 and C4). Therefore, the directing effects of both groups are concerted, strongly favoring substitution at the C2, C4, and C6 positions, which are ortho and para to the amino group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Sodium 3-Aminobenzenesulfonate

Reaction TypeReagentsMajor Products
Halogenation Br₂, FeBr₃Sodium 2-bromo-5-aminobenzenesulfonate, Sodium 4-bromo-3-aminobenzenesulfonate, Sodium 2,4-dibromo-5-aminobenzenesulfonate
Nitration HNO₃, H₂SO₄Sodium 2-nitro-5-aminobenzenesulfonate, Sodium 4-nitro-3-aminobenzenesulfonate
Sulfonation SO₃, H₂SO₄Sodium 5-aminobenzene-1,2-disulfonate, Sodium 3-aminobenzene-1,4-disulfonate

Nucleophilic Substitution Reactions Involving the Amino Group

While the aromatic ring of this compound is generally electron-rich and thus not susceptible to direct nucleophilic attack, the amino group can be chemically modified to become an excellent leaving group, enabling subsequent nucleophilic substitution. This transformation is typically achieved through diazotization. byjus.com

The process involves two key steps:

Diazotization: The primary aromatic amino group reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺). The resulting 3-sulfonatobenzenediazonium cation is a highly valuable synthetic intermediate.

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group because it departs as a very stable dinitrogen (N₂) molecule. The aryl cation or radical formed can then be attacked by a wide variety of nucleophiles, leading to the replacement of the original amino group. organic-chemistry.org

This two-step sequence allows for the synthesis of a diverse range of derivatives from this compound. For example, in the Sandmeyer reaction, the diazonium salt is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Redox Chemistry and Oxidative Transformations

The presence of both an oxidizable amino group and a stable aromatic ring allows this compound to participate in various redox reactions, which can be mediated by either biological systems or chemical reagents.

Certain microorganisms can utilize aromatic sulfonates as a source of carbon, nitrogen, or sulfur for their growth. This metabolic activity involves enzymatic degradation pathways that include oxidative transformations. It has been reported that bacteria, such as Pseudomonas sp. strain S-313, can metabolize 3-aminobenzenesulfonic acid. sigmaaldrich.com One documented pathway involves a microbial desulfonation reaction, where the sulfonate group is cleaved from the aromatic ring to yield 3-aminophenol. sigmaaldrich.com This process is a crucial step in the mineralization of aromatic sulfonates in the environment. The degradation often proceeds through initial oxidation steps catalyzed by oxygenase enzymes, which activate the aromatic ring for subsequent cleavage and metabolism.

The amino group makes the molecule susceptible to chemical oxidation. Strong oxidizing agents can transform the amino group into other nitrogen-containing functionalities. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize aromatic amines to nitroso or nitro compounds, depending on the reaction conditions. organic-chemistry.org

Under more vigorous oxidative conditions, the aromatic ring itself can be degraded. Reagents such as ozone, potassium permanganate, or nitric acid under harsh conditions can lead to the cleavage of the benzene ring, ultimately resulting in smaller, aliphatic molecules and eventually complete mineralization to carbon dioxide and water. The sulfonate group is generally stable to oxidation.

Complexation and Coordination Chemistry with Metal Centers

This compound possesses two functional groups, the amino group and the sulfonate group, which can act as potential coordination sites for metal ions. This allows the molecule to function as a ligand in the formation of metal complexes. nih.gov The ability of this compound to bind to metal centers is utilized in various applications, such as the synthesis of functionalized polymers and the surface modification of nanoparticles. sigmaaldrich.com For instance, it is used as a monomer in the synthesis of sulfonated polyanilines, where the sulfonate groups can influence the polymer's properties and interact with other materials. smolecule.com

As a ligand, this compound can exhibit several binding modes, depending on the metal ion, the reaction conditions, and the presence of other competing ligands. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group are the primary sites for coordination.

Possible binding modes include:

Monodentate Coordination: The ligand can bind to a metal center through a single attachment point. This can occur either via the nitrogen atom of the amino group or one of the oxygen atoms of the sulfonate group.

Bidentate (Chelating) Coordination: The ligand could potentially coordinate to a single metal center through both the amino group and the sulfonate group, forming a stable chelate ring. This mode is less common for this specific ligand due to the meta arrangement of the functional groups, which makes the formation of a stable, low-strain chelate ring sterically challenging.

Bridging Coordination: The ligand can bridge two or more metal centers. For example, the amino group could coordinate to one metal ion while the sulfonate group coordinates to another, leading to the formation of coordination polymers or extended network structures.

Table 2: Potential Ligand Binding Modes of 3-Aminobenzenesulfonate

Binding ModeCoordinating AtomsDescription
Monodentate (N-donor) Amino NitrogenThe ligand binds to a metal center solely through the nitrogen atom.
Monodentate (O-donor) Sulfonate OxygenThe ligand binds to a metal center through one of the sulfonate oxygen atoms.
Bridging Amino Nitrogen and Sulfonate OxygenThe ligand links two different metal centers, coordinating via the N atom to one and an O atom to the other.

Structural Characteristics of Metal-Aminobenzenesulfonate Complexes

The 3-aminobenzenesulfonate ligand possesses two potential coordination sites: the amino group (-NH2) and the sulfonate group (-SO3H). This dual functionality allows for various binding modes, leading to the formation of complexes with different dimensionalities and coordination environments.

A notable example is the copper(II) complex, bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II). In this mononuclear complex, the copper(II) center exhibits a distorted octahedral geometry. The two 3-aminobenzenesulfonate ligands coordinate to the copper ion through the nitrogen atom of their amino groups in a monodentate fashion. The remaining four coordination sites are occupied by two water molecules and two dimethylformamide (DMF) molecules, with the latter coordinating through their oxygen atoms. The ligands are arranged in a trans orientation around the central copper ion.

In contrast, the interaction of 3-aminobenzenesulfonate with lead(II) ions results in a polymeric structure. The lead(II) ion in catena-(bis(μ3-3-aminobenzenesulfonato)lead(II)) is coordinated by two nitrogen atoms and six oxygen atoms originating from the amino and sulfonate groups of the 3-aminobenzenesulfonate ligands. This coordination environment is distorted due to the stereochemically active lone pair of electrons on the lead(II) ion, a phenomenon often referred to as hemidirected coordination. This distortion arises from the uneven distribution of ligands around the metal center.

While detailed crystal structures for cobalt(II), nickel(II), and zinc(II) complexes specifically with 3-aminobenzenesulfonate are not as extensively documented in the available literature, studies on related aminobenzenesulfonate isomers and other similar ligands provide a basis for predicting their potential structural features. For instance, nickel(II) is known to form a complex with sulfanilate (4-aminobenzenesulfonate), Ni(C3H10N2)2(H2O)22, where it exhibits a hexacoordinated environment with bidentate 1,3-propanediamine ligands and water molecules in a trans arrangement, while the sulfanilate anions are not directly coordinated to the metal center but are involved in the crystal packing through hydrogen bonding. It is plausible that nickel(II) could form similar octahedral complexes with 3-aminobenzenesulfonate, potentially involving coordinated water or other solvent molecules.

The structural parameters of these metal complexes, such as bond lengths and angles, are crucial for understanding their stability and reactivity. The following tables summarize key structural data for selected metal-aminobenzenesulfonate complexes based on available crystallographic studies.

Complex Metal Ion Coordination Geometry Key Structural Features
bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II)Cu(II)Distorted OctahedralMonodentate coordination of 3-aminobenzenesulfonate via the amino group; trans arrangement of ligands.
catena-(bis(μ3-3-aminobenzenesulfonato)lead(II))Pb(II)Distorted (Hemidirected)Polymeric structure; coordination via both amino and sulfonate groups; stereochemically active lone pair on Pb(II).

Table 1: Coordination Geometries in Metal-Aminobenzenesulfonate Complexes

Complex Bond Bond Length (Å) Angle **Angle (°) **
bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II)Cu-N(amino)~2.05N-Cu-N180 (idealized)
Cu-O(water)~1.96O(water)-Cu-O(water)180 (idealized)
Cu-O(DMF)~2.45O(DMF)-Cu-O(DMF)180 (idealized)
catena-(bis(μ3-3-aminobenzenesulfonato)lead(II))Pb-N(amino)Varies--
Pb-O(sulfonate)Varies--

Table 2: Selected Bond Lengths and Angles in Metal-Aminobenzenesulfonate Complexes

The study of these metal-aminobenzenesulfonate complexes reveals the versatility of the 3-aminobenzenesulfonate ligand in forming a range of coordination architectures. The specific structural arrangement is a delicate balance between the electronic and steric properties of the metal ion and the ligand, as well as the influence of the surrounding chemical environment.

Polymerization Science and Advanced Materials Development Incorporating Sodium 3 Aminobenzenesulfonate

Homopolymerization of Sodium 3-Aminobenzenesulfonate (B1227625)

The direct polymerization of 3-aminobenzenesulfonic acid (the acidic form of the sodium salt) presents challenges due to the electron-withdrawing nature and steric hindrance of the sulfonic acid group, which deactivates the monomer towards oxidation. nih.gov Despite these difficulties, various methods have been developed to synthesize its homopolymer.

The initial successful chemical homopolymerization of 3-aminobenzenesulfonic acid was achieved by conducting the reaction under high-pressure conditions. nih.gov This approach was necessary to overcome the reduced reactivity of the monomer. However, this high-pressure synthesis route resulted in a low yield of the polymer. nih.gov The steric inhibition and the electron-withdrawing effect of the sulfonic acid group make the monomer less susceptible to oxidation, necessitating forcing conditions like high pressure to facilitate chain propagation. nih.gov

Subsequent research led to the development of ambient pressure methods for the polymerization of 3-aminobenzenesulfonic acid. One effective method involves using ferric chloride hexahydrate (FeCl₃·6H₂O) as both a chemical oxidant and a dopant agent. nih.gov This reaction is conducted under solvent-free conditions at a moderately elevated temperature range of 40°C to 45°C. nih.gov

The general mechanism for the chemical oxidative polymerization of aniline (B41778) derivatives involves the generation of a radical cation from the monomer by an oxidant, which then propagates the polymer chain. mdpi.com Common oxidants used for aniline polymerization include ammonium persulfate (APS). rsc.orggoogle.comnih.gov The ratio of oxidant to monomer is a critical parameter; an insufficient amount can lead to poor yields and the formation of soluble oligomers, while an excess can cause over-oxidation and polymer chain degradation. google.com The polymerization is typically carried out in an acidic medium (pH 1–3), which facilitates both chain growth and protonation, leading to the conductive salt form of the polymer. nih.gov

Table 1: Comparison of Polymerization Methods for 3-Aminobenzenesulfonic Acid

Polymerization Method Pressure Oxidant/Catalyst Conditions Yield
Initial Chemical Synthesis High Pressure Not specified High-pressure environment Low nih.gov
Ambient Chemical Synthesis Ambient Pressure FeCl₃·6H₂O Solvent-free, 40-45°C Not specified nih.gov

An environmentally friendly alternative to chemical oxidation is the use of biocatalysts. The enzyme laccase has been successfully used to catalyze the oxidation and polymerization of 3-aminobenzenesulfonic acid. nih.gov Laccases are multi-copper oxidases that can polymerize various substituted anilines and phenols. researchgate.net This enzymatic approach offers an eco-conscious solution, as the reaction can be carried out in water at moderate pH values and room temperature, without the need for harsh chemical reagents. nih.gov

The laccase-catalyzed polymerization of 3-aminobenzenesulfonic acid, specifically using laccase from Trametes versicolor, yields sulfonated polyaniline. nih.gov However, the process is not without complexity, as the formation of a byproduct, 3,3'-bis(sulfonated) azobenzene, occurs concurrently. nih.gov Spectroelectrochemical analysis suggests that the azobenzene compound forms initially under mildly acidic conditions, but as the reaction proceeds, the local pH decreases, favoring the formation of the desired sulfonated polyaniline oligomers. nih.gov Fine-tuning the pH to more acidic levels from the outset could potentially increase the yield of the polymer over the azobenzene byproduct. nih.gov

Copolymerization Strategies with Sodium 3-Aminobenzenesulfonate

Copolymerization of aniline with sulfonated aniline monomers is a primary strategy for synthesizing sulfonated polyanilines (SPANs). This approach allows for the tuning of polymer properties by controlling the ratio of the two monomers.

Sulfonated polyaniline (SPAN) is a self-doped conducting polymer, a feature that arises from the presence of the sulfonic acid groups on the polymer backbone. dtic.mil These groups act as internal dopants, rendering the polymer conductive without the need for an external protonic acid. This property, along with its high water solubility, makes SPAN a highly processable and functional material. dtic.mil SPAN can be synthesized either by the post-polymerization sulfonation of a pre-formed polyaniline base or by the direct chemical or electrochemical polymerization of sulfonated aniline monomers, such as 3-aminobenzenesulfonic acid. dtic.milresearchgate.net

The reaction conditions during the synthesis of SPAN have a profound impact on its final chemical and physical properties. The degree of sulfonation, often expressed as the sulfur-to-nitrogen (S/N) ratio, is a critical factor. A higher S/N ratio leads to significant changes in the polymer's characteristics. dtic.mil

Conductivity: Increasing the S/N ratio can enhance the electrical conductivity. For instance, a highly sulfonated polyaniline with an S/N ratio of ~0.75 exhibited a room temperature DC conductivity of ~1 S·cm⁻¹, an order of magnitude higher than SPAN with an S/N ratio of ~0.50. dtic.mil A key advantage of highly sulfonated SPAN is its stable conductivity over a wide pH range (0 to 14), a stark contrast to parent polyaniline, which becomes insulating at a pH above 3. dtic.mil The type of acid dopant used during synthesis also influences conductivity, with sulfuric acid-doped PANI showing higher conductivity than those doped with hydrochloric or acetic acid. nih.gov

Water Solubility: Higher degrees of sulfonation directly correlate with increased water solubility. The presence of the hydrophilic -SO₃H groups along the polymer chain enhances its interaction with water molecules. dtic.milresearchgate.net SPAN with a higher S/N ratio has been shown to have nearly double the solubility in water compared to less sulfonated versions. dtic.mil

Molecular Weight: Reaction parameters such as temperature, reaction time, and the molar ratio of oxidant to monomer influence the final polymer structure, including its molecular weight and degree of oxidation. researchgate.net For example, excessive reaction times can lead to over-oxidation and hydrolysis, causing a breakdown of the polymer chain. researchgate.net

Self-Doping: The sulfonic acid groups attached to the phenyl rings provide the self-doping characteristic of SPAN. dtic.mil These groups furnish protons that can dope (B7801613) the imine nitrogen atoms on the polymer backbone, leading to its conductive state even in the absence of external acids. This internal doping is more robust in highly sulfonated SPAN, making the polymer more difficult to de-dope even in alkaline solutions. dtic.mil

Table 2: Properties of Sulfonated Polyaniline (SPAN) vs. Parent Polyaniline (PANI)

Property Parent Polyaniline (HCl-doped) Sulfonated Polyaniline (SPAN) Key Influencing Factor
Conductivity High, but pH-dependent High, stable over wide pH range dtic.mil Degree of sulfonation (S/N ratio) dtic.mil
pH Stability Becomes insulating at pH > 3 dtic.mil Conductive from pH 0-14 dtic.mil Self-doping from -SO₃H groups dtic.mil
Water Solubility Low High dtic.mil Presence of hydrophilic -SO₃H groups dtic.milresearchgate.net

| Doping Mechanism | External doping with protonic acids | Self-doping dtic.mil | Covalently attached sulfonic acid groups dtic.mil |

Structural Control in Copolymer Architectures

The incorporation of monomers like this compound into block copolymers (BCs) provides a powerful method for controlling their supramolecular architecture. The introduction of the sulfonic acid group imparts an amphiphilic character to the polymer, fundamentally altering the self-assembly behavior. mdpi.com This functionalization introduces strong, localized hydrophilic interactions within a potentially hydrophobic polymer backbone. mdpi.com

The presence of these ionic groups modifies the chemical interactions between polymer chains, which can lead to an increase in the Flory-Huggins interaction parameter (χ), a key variable governing the phase separation of block copolymers. mdpi.com This enhanced incompatibility between the sulfonated and non-sulfonated blocks drives the self-assembly process, leading to the formation of well-defined nanostructures. mdpi.comacs.org Depending on the block volume fractions, degree of sulfonation, and processing conditions, morphologies such as lamellae, hexagonally packed cylinders, and body-centered cubic spheres can be achieved. mdpi.com

For instance, studies on partially sulfonated polystyrene-b-polyisoprene copolymers have shown that increasing the level of sulfonation can systematically alter the phase morphology. researchgate.net The sulfonic acid groups can form hydrogen bonds between charged segments, creating ionic clusters that act as physical crosslinks and direct the long-range order of the material. mdpi.com In some systems, the presence of a polar solvent like water can further influence this process, plasticizing the ionic domains and enhancing polymer chain mobility, which facilitates the transition to ordered structures like lamellae. acs.org This ability to tune morphology through sulfonation is critical for creating materials with tailored properties, such as proton exchange membranes where well-connected ionic channels are necessary for efficient ion transport. mdpi.comproceedings.science A low degree of sulfonation may lead to a minor loss of self-assembly, whereas a high degree can result in the formation of new, highly organized structures such as tunnel-like formations. proceedings.science

Applications in Functional Materials

Conductive Polymer Matrices for Electronic Systems

This compound is a key monomer for the synthesis of sulfonated polyaniline (SPAN), a self-doped conducting polymer. dtic.mil In conventional polyaniline, conductivity is achieved by "doping" with an external acid to protonate the imine nitrogen atoms, which generates charge carriers (polarons). google.com The innovation of SPAN lies in the covalent bonding of the sulfonic acid group (–SO₃H) directly to the polymer backbone. This attached group acts as an internal or "self-doping" agent, providing the necessary protonation without the need for an external acid. dtic.milgoogle.com

This self-doping mechanism imparts several advantageous properties. SPAN is often soluble in water and other polar solvents, which significantly improves its processability compared to the intractable parent polyaniline. dtic.mil Furthermore, it exhibits enhanced environmental and thermal stability. dtic.mil The conductivity of SPAN is notably stable over a wide pH range. Highly sulfonated polyaniline can remain conductive in environments up to pH 11, a stark contrast to traditional polyaniline which becomes insulating at a pH above 3. mdpi.com The degree of sulfonation, represented by the sulfur-to-nitrogen (S/N) ratio, directly impacts the material's properties. A higher S/N ratio has been shown to increase room temperature DC conductivity by an order of magnitude, reaching values around 1 S/cm. dtic.mil These characteristics make sulfonated polyaniline a promising material for applications in rechargeable batteries, antistatic coatings, electromagnetic shielding, and various microelectronic devices. dtic.milresearchgate.netnih.gov

Electrical Properties of Sulfonated Polyaniline (SPAN) Variants
Polymer VariantSulfur/Nitrogen (S/N) RatioConductivity (S/cm)Conductivity pH Range
Standard SPAN (EB-SPAN)~0.50~0.1Insulating for pH > 7.5
Highly Sulfonated SPAN (LEB-SPAN)~0.75~1.0Conductive from pH 0 to 14

Polymer Electrolyte Systems

In the field of energy storage, particularly for sodium-ion batteries, polymers containing sulfonate groups are crucial for the development of single-ion conducting polymer electrolytes (SIPEs). mdpi.comacs.org A major challenge in conventional polymer electrolytes is that both cations (Na+) and anions are mobile, which can lead to the formation of concentration gradients, electrolyte polarization, and the growth of sodium dendrites, ultimately limiting battery performance and safety. frontiersin.org

By incorporating this compound into a polymer structure, the sulfonate anion is covalently bonded to the polymer backbone. mdpi.commdpi.com This design immobilizes the anion, allowing only the sodium cations to be mobile. frontiersin.org Such a system, where the cation transference number approaches unity, mitigates the issues caused by anion migration. researchgate.net The transport of Na+ ions in these systems occurs through the segmental motion of the polymer chains, where the ions hop between coordination sites, often the polar groups on the polymer. ebrary.netsciopen.com The presence of sulfonate groups can offer high proton conductivity and help stabilize the solid-electrolyte interphase (SEI). mdpi.com While the ionic conductivity of SIPEs is often lower than that of liquid electrolytes, their enhanced safety and stability make them highly promising. acs.org Research into sodium-based SIPEs has reported ionic conductivity values in the range of 10⁻⁸ to 10⁻⁴ S cm⁻¹. acs.orgresearchgate.net For example, a polymer electrolyte based on a sodium ion exchanged poly(bis(4-carbonyl benzene (B151609) sulfonyl)imide-co-2,5-diamino benzesulfonic acid) macromolecule achieved a conductivity of 4.1 × 10⁻⁴ S·cm⁻¹ at 80 °C. researchgate.net

Surfactant Design and Performance Enhancements

The molecular structure of sodium aminobenzenesulfonate is highly effective for designing advanced surfactants, particularly zwitterionic Gemini (B1671429) surfactants. researchgate.netpreprints.orgnih.gov Gemini surfactants consist of two conventional single-chain surfactant molecules chemically linked by a spacer group. researchgate.net In this context, a compound like sodium p-aminobenzenesulfonate serves as an ideal connecting group. researchgate.net

In a notable synthesis, sodium p-aminobenzenesulfonate was used to create the zwitterionic Gemini surfactant sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS). researchgate.netnih.govmdpi.com In this architecture, the aminobenzenesulfonate core connects two cationic surfactant units. The sulfonic acid group provides a permanent negative charge, which balances the two positive charges from the quaternary ammonium headgroups of the cationic units. preprints.org This intramolecular charge balance defines the surfactant as zwitterionic, meaning it possesses both cationic and anionic centers within the same molecule but has no mobile counterions. researchgate.netnih.gov This unique structure leads to a refined molecular configuration that results in more condensed aggregation at interfaces compared to conventional monomeric surfactants. nih.gov

The unique architecture of zwitterionic Gemini surfactants derived from aminobenzenesulfonate leads to significant enhancements in performance, especially in reducing interfacial tension (IFT) and modifying the rheological properties of solutions. researchgate.netpreprints.org Research comparing the Gemini surfactant DDBS with its monomeric cationic counterpart, DDPA, demonstrates these advantages clearly. mdpi.com

DDBS exhibits vastly superior interfacial activity, achieving the same reduction in oil-water IFT at a concentration that is 1/15th of that required for DDPA. nih.govmdpi.com This high efficiency is attributed to the dual-chain structure, which packs more effectively at interfaces. nih.gov Furthermore, the incorporation of the sulfonate group imparts excellent thermal stability and resistance to high salinity, conditions often encountered in applications like enhanced oil recovery. preprints.orgmdpi.com While conventional surfactants may lose effectiveness at elevated temperatures or in the presence of salts, the IFT of DDBS solutions shows significantly less variation under these harsh conditions compared to DDPA. preprints.org In core flooding experiments, DDBS demonstrated the ability to incrementally enhance oil recovery rates by 7.9%. researchgate.netresearchgate.netnih.gov A synergistic formulation of DDBS with sodium dodecylbenzenesulfonate (SDS) further optimized performance, reducing IFT to as low as 0.0301 mN/m. researchgate.netnih.gov The unique hydrophilic group structure can also lead to a high interfacial dilatation modulus, a measure of the interface's resistance to expansion or contraction, which is crucial for foam and emulsion stability. mdpi.com

Comparison of Surfactant Performance Properties
PropertyDDPA (Cationic Monomeric)DDBS (Zwitterionic Gemini)
Concentration for Min. IFT3 × 10⁻² mol/L2 × 10⁻³ mol/L
Minimum IFT (IFTmin)0.5128 mN/m0.5122 mN/m
Incremental Oil Recovery8.5%7.9%

Framework for Electrochemical Interfaces

The utilization of this compound in the development of electrochemical interfaces is centered on its ability to be electropolymerized, forming a conductive and functional polymer film on an electrode surface. This process creates a tailored interface with specific chemical and electrical properties, enhancing the electrode's performance in various electrochemical applications, such as sensing and electrocatalysis. The resulting polymer, poly(m-aminobenzenesulfonic acid) or P(m-ABSA), provides a stable and reproducible framework for the immobilization of other molecules or for direct interaction with target analytes.

The electropolymerization of m-aminobenzenesulfonic acid on a glassy carbon electrode (GCE) results in the formation of a poly(m-aminobenzenesulfonic acid) film. This film exhibits electroactivity and has been investigated for its potential in electrochemical sensing. The modification of the electrode surface with this polymer can lead to enhanced electrocatalytic activity towards the oxidation of certain analytes.

In a study focused on the development of an electrochemical sensor for the determination of sunset yellow and tartrazine, a poly(4-aminobenzoic acid)-modified GCE was developed. While this involves a different isomer, the principles of electropolymerization and the resulting modified electrode's enhanced sensing capabilities are relevant. The polymer film in that case demonstrated a significant increase in the effective surface area and a decrease in electron transfer resistance, leading to a sensitive and selective response to the target azo dyes.

The electrochemical behavior of these polymer films is typically characterized using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). CV provides information about the redox processes occurring at the electrode surface and the stability of the polymer film. EIS is used to probe the interfacial properties of the modified electrode, including charge transfer resistance and capacitance.

For instance, in the characterization of electropolymerized films, CV is used to monitor the growth of the polymer film during repeated potential scans. The increase in peak currents with successive scans indicates the deposition and growth of a conductive polymer film on the electrode surface.

The performance of an electrochemical sensor based on a poly(p-aminobenzenesulfonic acid) modified glassy carbon electrode for the determination of rutin has been reported. The modified electrode exhibited well-defined redox peaks for rutin, and the electrochemical process was found to be controlled by adsorption. The study calculated key electrochemical parameters for rutin at the modified electrode.

Electrochemical Parameters for Rutin at a Poly(p-aminobenzenesulfonic acid) Modified Glassy Carbon Electrode

Parameter Value
Charge Transfer Coefficient (α) 0.61
Number of Electrons Transferred (n) 2.08

This data, although for the para-isomer, illustrates the type of detailed research findings that are generated in the study of such modified electrodes. Under optimal conditions, the sensor for rutin showed a linear response over a specific concentration range with a low detection limit. nih.gov

Analytical Performance of a Poly(p-aminobenzenesulfonic acid) Based Sensor for Rutin Detection nih.gov

Parameter Value
Linear Range 2.5x10-7 - 1.0x10-5 M

Structural Elucidation and Advanced Spectroscopic Investigations of Sodium 3 Aminobenzenesulfonate and Its Derivatives

X-ray Crystallography and Crystal Engineering

Single-Crystal X-ray Diffraction Analysis of Sodium Aminobenzenesulfonates

Single-crystal X-ray diffraction has been employed to determine the molecular structure of various sodium aminobenzenesulfonate derivatives. For instance, the crystal structure of sodium 4-azidobenzenesulfonate was determined to be monoclinic with the space group P2₁/c.

A study on sodium (1S)-d-mannit-1-ylsulfonate, formed from the reaction of d-mannose (B1359870) and sodium bisulfite, revealed that the sodium cations are penta-coordinated by oxygen atoms. One of these is a carbohydrate oxygen atom, while the other four are oxygen atoms from sulfonate residues in separate anions, creating a three-dimensional network.

CompoundCrystal SystemSpace Group
Sodium 4-azidobenzenesulfonateMonoclinicP2₁/c researchgate.net
Sodium (1S)-d-mannit-1-ylsulfonate--

Molecular and Supramolecular Architecture Analysis (e.g., hydrogen bonding networks, coordination geometry, stacking interactions)

The supramolecular architecture of sodium aminobenzenesulfonates is significantly influenced by hydrogen bonding. In the crystal structure of sodium (1S)-d-mannit-1-ylsulfonate, the carbohydrate anions are arranged in a head-to-head fashion, forming parallel sheets linked through coordination with sodium ions. These sheets contain intermolecular hydrogen bonds between the anionic residues. researchgate.net

Hydrogen bonds are crucial in the formation of self-assembled structures. For example, erucamide (B86657) and sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) can form a hydrogen-bonded self-assembled structure. The formation of these hydrogen bonds can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy. mdpi.com The interactions between the amide groups of the constituent molecules lead to a stable, self-assembled architecture. mdpi.com

Polymorphism and Crystal Packing Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. For example, two distinct polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide have been identified through single-crystal X-ray diffraction. One polymorph is orthorhombic (space group Pna2₁) and the other is triclinic (space group P-1). mdpi.com The differences between these polymorphs are attributed to variations in conformation, disorder, and the dimensionality of the hydrogen bonding networks. mdpi.com

The efficiency of crystal packing can be evaluated by comparing the densities and melting points of the different polymorphic forms. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides complementary information about the molecular vibrations within a sample. While IR spectroscopy relies on changes in the molecular dipole moment, Raman spectroscopy is based on changes in molecular polarizability. nih.gov

Elucidation of Functional Group Vibrations and Hydrogen Bonding Interactions

In the spectra of aminobenzoic acids and their sodium salts, bands corresponding to the stretching vibrations of the -NH₂ group are typically observed in the 3500-3100 cm⁻¹ range. researchgate.net The strong peak observed around 1386 cm⁻¹ in the spectrum of 2-aminobenzoic acid is attributed to the symmetric stretching vibrations of the deprotonated COO⁻ group. researchgate.net

Hydrogen bonding significantly influences the vibrational frequencies of functional groups. For instance, the formation of a strong intramolecular hydrogen bond between the amide C=O group and the carboxyl O-H group in N-acetylproline can be observed through changes in their respective vibrational frequencies. nih.gov Strong hydrogen bonding can cause a decrease of 20–30 cm⁻¹ in the carbonyl vibration frequency. nih.gov

The table below summarizes some of the key vibrational bands observed in aminobenzoate compounds.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
-NH₂Stretching3500-3100 researchgate.net
COO⁻Symmetric Stretching~1386 researchgate.net
C-OHStretching~1292 researchgate.net
O-HStretching~910 researchgate.net

Conformational Dynamics in Crystalline Forms

Vibrational spectroscopy can also provide insights into the conformational dynamics of molecules in their crystalline forms. The presence of different conformers can be detected by the appearance of distinct vibrational bands. For example, in N-acetylproline, the anti- and syn-conformers of the carboxyl group can be distinguished by their different C=O vibrational frequencies. nih.gov The relative abundance of these conformers can be influenced by factors such as solvent polarity and the formation of intra- and intermolecular hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Sodium 3-aminobenzenesulfonate (B1227625) and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of Sodium 3-aminobenzenesulfonate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each unique proton and carbon atom in the molecule.

For the parent compound, 3-aminobenzenesulfonic acid (metanilic acid), the aromatic protons appear as a complex multiplet system in the ¹H-NMR spectrum due to their distinct chemical environments and spin-spin coupling. chemicalbook.com The carbon atoms of the benzene (B151609) ring and the carbon atom bonded to the sulfonate group can be distinguished in the ¹³C-NMR spectrum. spectrabase.com The chemical shifts for this compound are expected to be very similar to those of the free acid, particularly when analyzed in a solvent like D₂O.

The assignments for the proton and carbon signals of 3-aminobenzenesulfonic acid are summarized in the tables below.

ProtonChemical Shift (δ) ppmMultiplicity
H-2~7.5 - 7.6Singlet / Triplet
H-4~7.2 - 7.3Multiplet
H-5~7.4 - 7.5Triplet
H-6~7.1 - 7.2Multiplet
Table 1: ¹H-NMR Chemical Shift Data for 3-Aminobenzenesulfonic Acid. chemicalbook.comchemicalbook.com
Carbon AtomChemical Shift (δ) ppm
C-1 (C-NH₂)~148
C-2~115 - 119
C-3 (C-SO₃H)~146
C-4~122 - 123
C-5~130
C-6~119 - 120
Table 2: ¹³C-NMR Chemical Shift Data for 3-Aminobenzenesulfonic Acid. spectrabase.com

These spectral data provide unambiguous confirmation of the arrangement of substituents on the benzene ring, solidifying the structural assignment of the molecule.

Advanced NMR Techniques for Polymer Microstructure Characterization

For polymeric derivatives of this compound, such as sulfonated polyaniline (SPAN), advanced NMR techniques are crucial for characterizing the complex microstructure. While 1D NMR can confirm the incorporation of the monomer units, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide deeper insights into the polymer's architecture. researchgate.netsdsu.eduyoutube.commdpi.comyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In a copolymer of aniline (B41778) and 3-aminobenzenesulfonic acid, COSY can help to assign the complex, overlapping signals in the aromatic region of the ¹H-NMR spectrum by revealing the connectivity between adjacent protons on the aromatic rings. sdsu.edu This is vital for confirming the bonding patterns within the polymer chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netsdsu.eduyoutube.com This technique is exceptionally powerful for assigning the ¹³C spectrum of the polymer, as the well-resolved proton signals can be used to identify the corresponding carbon atoms. It helps to differentiate between carbons in the aniline and the sulfonated aniline units and can provide information on the regularity of the polymer chain.

Solid-State NMR (ssNMR): Since many conducting polymers, including sulfonated polyanilines, have limited solubility, solid-state NMR is an essential characterization technique. mdpi.com Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of insoluble polymers, offering information about the different carbon environments (e.g., benzenoid vs. quinoid rings) in the solid state. mdpi.comkpi.ua This is critical for understanding the oxidation state and chain structure of the final polymer material. For instance, ¹³C CP/MAS has been used to study poly(aniline-co-ethyl 3-aminobenzoate) copolymers, confirming the integration of the comonomers and suggesting a structure of alternating benzenoid and quinoid segments. mdpi.com

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides valuable information on the electronic structure, optical properties, and reaction dynamics of this compound and its polymeric derivatives.

Monitoring Reaction Progress and Byproduct Formation in Solution

UV-Vis spectroscopy is a straightforward and effective method for monitoring the progress of polymerization reactions involving 3-aminobenzenesulfonic acid. unisi.it The consumption of the monomer and the formation of the conjugated polymer product can be tracked in real-time by observing characteristic changes in the absorption spectrum.

The monomer, 3-aminobenzenesulfonic acid, exhibits characteristic absorption peaks in the UV region, typically around 230-280 nm, corresponding to π-π* transitions within the benzene ring. researchgate.net During polymerization, the intensity of these monomeric peaks decreases. Simultaneously, new absorption bands appear at longer wavelengths (in the visible region), indicating the formation and growth of the conjugated polymer chain. For instance, during the laccase-catalyzed oxidation of 3-aminobenzenesulfonic acid, the synthesis of sulfonated polyaniline was signified by the growth of a notable peak at 565 nm. unisi.it

This technique is also useful for detecting the formation of potential byproducts. Aniline polymerization can sometimes lead to the formation of side products such as benzidine (B372746) or quinone-like structures through rearrangement or over-oxidation. researchgate.net These byproducts often have distinct electronic absorptions that can be identified and monitored, providing insight into the reaction mechanism and helping to optimize conditions to favor the desired polymer product. For example, 1,4-benzoquinone, a potential oxidation byproduct, has a characteristic absorption around 424 nm. researchgate.net

Optical Properties and Charge Transfer Phenomena

The optical properties of polymers derived from this compound are dominated by their conjugated electronic structure. Sulfonated polyaniline (SPAN) is a self-doped conducting polymer where the sulfonic acid group provides an internal proton to dope (B7801613) the polymer chain, leading to the formation of charge carriers (polarons and bipolarons). scirp.org This intramolecular charge transfer gives rise to characteristic absorption bands in the UV-Vis spectrum.

The typical UV-Vis spectrum of SPAN exhibits multiple absorption bands:

~320-360 nm: Attributed to the π-π* transition within the benzenoid segments of the polymer chain. researchgate.net

~400-450 nm: Associated with the polaron-π* electronic transition. mdpi.com

>700 nm: A broad absorption corresponding to the π-polaron transition, which is a hallmark of the conductive, protonated emeraldine (B8112657) salt form of polyaniline. mdpi.com

The presence and position of these bands are highly dependent on the oxidation state and protonation level of the polymer. researchgate.net

In addition to absorption, sulfonated polyanilines can also exhibit fluorescence. Studies on SPAN have shown fluorescence emission in the violet-blue region of the spectrum. researchgate.net For example, when dissolved in DMF, SPAN excited at 308 nm showed a maximum emission peak at 363 nm. researchgate.net The fluorescence properties can be influenced by factors such as solvent, concentration, and the specific structure of the polymer, with aggregation-caused quenching often observed at higher concentrations. scirp.org This fluorescence can be harnessed for sensing applications, as the emission can be quenched by the presence of specific analytes. chula.ac.th

Spectroelectrochemical Analysis of Redox States

Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical techniques like cyclic voltammetry, is a powerful method for studying the redox-active nature of sulfonated polyaniline films. nih.gov By monitoring the UV-Vis absorption spectrum of a polymer film as the applied potential is varied, the distinct electronic structures of its different oxidation states can be identified in-situ. mdpi.com

Polyaniline and its sulfonated derivatives can exist in three primary, interconvertible redox states, each with a unique color and absorption spectrum: mdpi.com

Leucoemeraldine: The fully reduced form (yellow/colorless). It shows a single absorption band around 320-350 nm, corresponding to the π-π* transition of the benzenoid rings.

Emeraldine: The half-oxidized, conductive salt form (green). This state is characterized by the presence of polarons and shows multiple absorptions: the π-π* transition (~320-360 nm), a polaron-π* transition (~400-420 nm), and a π-polaron transition at longer wavelengths (>700 nm). mdpi.com

Pernigraniline: The fully oxidized form (blue/violet). This state features an exciton-like absorption band from the quinoid rings, typically centered around 550-600 nm. unisi.it

The table below summarizes the characteristic absorption maxima for the different redox states of sulfonated polyaniline.

Redox StateDescriptionTypical ColorCharacteristic Absorption Maxima (λmax)
LeucoemeraldineFully ReducedColorless/Yellow~320-350 nm
Emeraldine SaltHalf Oxidized (Conducting)Green~320-360 nm, ~400-420 nm, >700 nm
PernigranilineFully OxidizedBlue/Violet~550-600 nm
Table 3: Redox States of Sulfonated Polyaniline and their Characteristic UV-Vis Absorptions. unisi.itmdpi.com

By systematically cycling the potential and recording the corresponding spectra, researchers can map the electronic transitions associated with the doping/dedoping and oxidation/reduction processes, providing fundamental insights into the electrochromic and conductive properties of these materials. nih.gov

Computational and Theoretical Studies on Sodium 3 Aminobenzenesulfonate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sodium 3-aminobenzenesulfonate (B1227625), DFT calculations have been employed to analyze its electronic properties, predict its reactivity, and simulate its spectroscopic behavior. These studies often focus on the 3-aminobenzenesulfonic acid molecule as a proxy for the anion in the sodium salt.

A comparative theoretical study on the three isomers of aminobenzenesulfonic acid (ortho, meta, and para) was conducted to understand the effect of the amino group's position on the molecule's properties. The calculations for this study were performed using the B3LYP-D3 functional with the 6-311++G(d,p) basis set. researchgate.net

The electronic properties of 3-aminobenzenesulfonic acid have been elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. youtube.com A smaller energy gap suggests higher reactivity. youtube.com

In a comparative study with its ortho and para isomers, the meta-aminobenzenesulfonic acid was found to have comparable chemical reactivity. researchgate.net The zero-point energy calculations indicated that the ortho and para isomers are more stable than the meta counterpart by 1.7 kcal/mol. researchgate.net

Below is a table summarizing the calculated electronic properties for 3-aminobenzenesulfonic acid.

ParameterValue (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap (ΔE) Data not available in search results

Specific energy values for HOMO, LUMO, and the energy gap for 3-aminobenzenesulfonic acid were not explicitly found in the provided search results, though the concepts and their importance were discussed in the context of comparative studies.

DFT calculations are instrumental in predicting the reactivity of molecules through various descriptors. These reactivity parameters, derived from the HOMO and LUMO energies, include ionization potential (I.P.) and electron affinity (E.A.). researchgate.net These descriptors help in understanding how the molecule will interact with other chemical species. The study on aminobenzenesulfonic acid isomers computed these reactivity parameters, concluding that the three derivatives exhibit comparable chemical reactivity. researchgate.net

Global Reactivity Descriptors

DescriptorDefinitionSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons.
Electrophilicity Index (ω) ω = μ2 / 2ηMeasures the propensity to accept electrons.

While the study affirms that reactivity parameters were calculated and showed comparability among isomers, the specific numerical values for 3-aminobenzenesulfonic acid are not detailed in the available search snippets.

Theoretical calculations can simulate vibrational spectra (like infrared and Raman), which can then be compared with experimental data to confirm molecular structures and understand vibrational modes. In the study of aminobenzenesulfonic acid isomers, it was noted that the vibrational modes associated with the sulfonic acid moiety (-SO3H) were sensitive to the position of the amino substituent on the benzene (B151609) ring. researchgate.net This indicates that DFT can accurately capture the subtle electronic effects influencing the vibrational properties of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on sodium 3-aminobenzenesulfonate were not found, the principles can be applied to understand its behavior in various environments.

MD simulations can be used to explore the conformational landscape of a molecule and to study its interactions with neighboring molecules. For this compound, this would involve analyzing the ionic bond between the sodium cation and the sulfonate group, as well as hydrogen bonding involving the amino group and the sulfonate oxygens. A study on the crystal structure of 3-aminobenzenesulfonic acid revealed the existence of different polymorphs (Form I, II, and III), highlighting the importance of intermolecular interactions in the solid state. wikipedia.org

The behavior of this compound in a solvent, particularly water, is crucial for many of its applications. DFT studies combined with solvent models can provide insights into solubility and the influence of the solvent on molecular properties. researchgate.net A study on aminobenzenesulfonic acid isomers simulated their solubility in various solvents, revealing that the para isomer was generally more soluble. researchgate.net The application of the Kamlet-Taft model to the absorption data indicated that solvent polarity and hydrogen bonding ability significantly influence the solubility of these compounds. researchgate.net These findings are directly relevant to understanding how this compound interacts with different solvent environments.

Advanced Theoretical Approaches for Supramolecular Assemblies

The study of supramolecular assemblies, where molecules are held together by non-covalent interactions, benefits immensely from advanced theoretical and computational methods. These approaches provide deep insights into the forces governing molecular aggregation and the structure of complex systems, such as those involving this compound. By simulating and analyzing these interactions at an atomic level, researchers can understand and predict the material's properties and behavior.

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying the various intermolecular interactions within molecular crystals. scirp.orgscirp.org This method constructs a unique three-dimensional surface for a molecule within a crystal, defined by partitioning the crystal's electron density. crystalexplorer.net The shape and properties of this surface provide a detailed picture of the molecule's immediate environment and its interactions with neighboring molecules. crystalexplorer.netmdpi.com

The Hirshfeld surface can be mapped with several properties to highlight different aspects of intermolecular contacts. A key property is the normalized contact distance, or dnorm. mdpi.com This function identifies regions of significant intermolecular contact, mapping them with a color scale: red spots indicate close contacts (shorter than the van der Waals radii) that are often characteristic of hydrogen bonds, white areas represent contacts at the van der Waals separation distance, and blue regions show contacts that are longer than the van der Waals radii. scirp.orgset-science.com

A complementary tool is the two-dimensional (2D) fingerprint plot, which is derived from the Hirshfeld surface. crystalexplorer.net This plot summarizes all intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). set-science.com The resulting plot is a unique "fingerprint" for the crystal structure, where different types of interactions (e.g., H···H, O···H, C···H) appear as distinct patterns. scirp.org By decomposing the full fingerprint plot, the percentage contribution of each specific atomic contact to the total Hirshfeld surface can be calculated, offering a quantitative measure of the importance of each interaction in stabilizing the crystal packing. researchgate.netcrystalexplorer.net

In systems analogous to this compound, such as coordination polymers and organic salts, Hirshfeld analysis typically reveals the dominance of specific interactions. The table below presents representative data on the percentage contributions of various intermolecular contacts that would be expected from such an analysis.

Intermolecular Contact TypeTypical Percentage Contribution (%)Description
H···H35 - 50%Represents van der Waals forces and is often the largest contributor to the surface area. researchgate.net
O···H / H···O15 - 30%Indicative of hydrogen bonding, a key directional force in determining molecular assembly. researchgate.net
C···H / H···C10 - 20%Represents weaker C-H···π or other weak hydrogen bonding interactions.
N···H / H···N5 - 15%Highlights hydrogen bonds involving nitrogen atoms, crucial in aminobenzenesulfonate systems. mdpi.com
C···C2 - 8%Suggests the presence of π-π stacking interactions between aromatic rings.

Understanding the coordination environment of ions within a crystal lattice is crucial for predicting the structure and properties of materials like this compound. Computational modeling, particularly using Density Functional Theory (DFT), provides a robust framework for investigating these environments at the electronic level. researchgate.netwikipedia.org DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems, making it highly suitable for analyzing the interactions between a metal cation, such as Na+, and its surrounding ligands. researchgate.netacs.org

Furthermore, DFT is used to compute the energetics of these interactions. mdpi.com Key parameters such as binding energies and interaction energies can be calculated to quantify the strength of the coordination bonds. acs.org By comparing the energies of different possible coordination modes, researchers can identify the most stable arrangement. An energy decomposition analysis (EDA) can further break down the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, and polarization terms, providing deeper insight into the nature of the chemical bond. acs.org Such studies on related sodium-containing electrolytes have shown that the interaction energy is often dominated by the electrostatic term. acs.org

The insights gained from these computational models are invaluable for interpreting experimental data and for designing new materials with tailored properties. The table below summarizes the types of data that can be obtained from DFT modeling of the coordination environment in an ionic solid.

Calculated ParameterTypical Values / UnitsSignificance
Coordination Number4 - 6Indicates the number of ligand atoms directly bonded to the central sodium ion.
Na-O Bond Length2.3 - 2.6 ÅThe calculated equilibrium distance between the sodium ion and oxygen atoms of the sulfonate group.
Binding Energy (per ligand)-50 to -150 kJ/molQuantifies the strength of the interaction between the sodium ion and a single ligand molecule. boisestate.edu
Gibbs Free Energy of Solvation (ΔGsol)-350 to -450 kJ/molRepresents the overall stability of the sodium ion in the presence of the coordinating ligands in a solvent. boisestate.edu
Electrostatic Contribution (EDA)60 - 80% of total attractionReveals the predominantly ionic nature of the Na-ligand bond. acs.org

Environmental Fate and Biotransformation of Sodium 3 Aminobenzenesulfonate

Factors Influencing Biodegradation Efficiency

The rate and extent of Sodium 3-aminobenzenesulfonate (B1227625) biodegradation are not intrinsic but are governed by a range of environmental and biological factors.

While specific studies on the optimal conditions for 3-aminobenzenesulfonate degradation are limited, general microbiological principles and data from related compounds indicate the critical role of environmental parameters.

pH: Microbial enzymatic activity is highly pH-dependent. Most environmental bacteria responsible for degrading aromatic compounds thrive in conditions close to neutral pH (6.5-8.0). For instance, a Serratia sp. capable of degrading phenol (B47542) showed the highest degradation rate at pH 7.5. researchgate.net Extreme pH values can denature the enzymes essential for desulfonation and ring cleavage, thereby inhibiting or halting the biodegradation process.

Temperature: Temperature affects microbial growth rates and enzyme kinetics. The majority of bacteria that degrade pollutants in soil and water are mesophilic, with optimal temperatures typically ranging from 25°C to 37°C. researchgate.net Lower temperatures significantly slow down metabolic rates, while excessively high temperatures can be lethal to the microorganisms. researchgate.net

Substrate Concentration: The concentration of Sodium 3-aminobenzenesulfonate can also influence its degradation. While a certain minimum concentration is required to induce the necessary degradative enzymes, very high concentrations can be inhibitory or toxic to the microorganisms. The optimal substrate concentration represents a balance between availability and toxicity.

Given that specialized bacteria are required for the degradation of this compound, techniques that increase the abundance and activity of these specific microbes are crucial for effective bioremediation.

Microbial Enrichment Cultures: This is a fundamental laboratory technique used to isolate and cultivate microorganisms with specific metabolic capabilities from a mixed environmental sample (e.g., soil or activated sludge). researchgate.net By providing 3-aminobenzenesulfonate as a key nutrient (e.g., the sole carbon or sulfur source) in a culture medium, microorganisms that can utilize the compound are selectively grown, while others are suppressed. researchgate.netnih.gov This technique has been instrumental in isolating the Pseudomonas strains known to degrade this compound. nih.gov

Bioaugmentation: This bioremediation strategy involves the deliberate addition of pre-grown, specialized microbial strains or consortia into a contaminated environment (such as wastewater or soil) to enhance the degradation of a target pollutant. nih.govnih.gov For a compound like 3-aminobenzenesulfonate, which is not degraded by all microbial communities, bioaugmentation with a known degrader strain could significantly improve its removal efficiency in, for example, an industrial wastewater treatment plant. nih.govcore.ac.uk However, the success of bioaugmentation can be transient, as the introduced strains must compete with the indigenous microbial community and may require regular re-inoculation to maintain an effective population size. nih.govnih.gov

Environmental Persistence and Transport Considerations

The environmental persistence of this compound is significantly influenced by the prevailing environmental conditions, particularly the presence of specific microbial populations capable of its degradation. Its transport in the environment is primarily governed by its high water solubility.

Research into the biodegradability of aminobenzenesulfonic acid (ABS) isomers has shown varied results. A study investigating the fate of several sulfonated aromatic amines found that under anaerobic conditions, 3-aminobenzenesulfonic acid (3-ABS), along with its 2- and 4-isomers, was not degraded over periods ranging from 100 to 180 days. core.ac.uk This suggests that in anoxic environments such as certain sediments or wastewater treatment stages, the compound is likely to be highly persistent. core.ac.uk

Under aerobic conditions, the biodegradability of this compound is more complex. The same study noted that while the 2-ABS and 4-ABS isomers were degraded by inocula from environments historically polluted with these chemicals, 3-ABS was not readily degraded by the mixed microbial populations tested. core.ac.uknih.govazregents.eduresearchgate.net This poor biodegradability in typical biological wastewater treatment simulations suggests the potential for the compound to persist and be discharged into surface waters. core.ac.uk

However, other research has demonstrated that specialized microorganisms can effectively degrade 3-aminobenzenesulfonate. Aerobic, carbon-limited enrichment cultures have yielded pure cultures of bacteria, identified as putative pseudomonads, that are capable of utilizing 3-aminobenzenesulfonate as a sole source of carbon and energy, leading to its complete disappearance. nih.gov This indicates that while not broadly biodegradable by common microbial consortia, specific bacteria can mineralize the compound under suitable aerobic conditions. nih.gov

The following table summarizes the key research findings on the biodegradation of 3-aminobenzenesulfonate under different experimental conditions.

ConditionInoculum/MicroorganismFindingReference
AnaerobicMixed environmental inoculaNot degraded over 100-180 days core.ac.uk
AerobicMixed inocula from wastewater treatment plantPoor biodegradability observed core.ac.ukresearchgate.net
Aerobic (Carbon-limited)Enrichment cultures (putative Pseudomonas sp.)Complete substrate disappearance; utilized as sole carbon and energy source nih.gov

Regarding environmental transport, the chemical nature of this compound as a sodium salt of a sulfonic acid confers high water solubility. core.ac.uk This property suggests that the compound will be highly mobile in aqueous environments. If released into soil, it is expected to readily leach with water and has a low potential for adsorption to soil particles, leading to potential contamination of groundwater. Its presence in river and surface waters has been noted, which is consistent with its high solubility and persistence under certain conditions. core.ac.uk

Industrial Research Applications and Technological Innovations Derived from Sodium 3 Aminobenzenesulfonate

Intermediates in Azo Dye and Pigment Synthesis for Industrial Colorants

Sodium 3-aminobenzenesulfonate (B1227625) is a foundational intermediate in the manufacturing of a diverse range of synthetic colorants. researchgate.net Its primary role is in the production of azo dyes, which constitute the largest and most important group of synthetic dyes used commercially. acs.org The synthesis process involves a chemical reaction known as diazotization, where the amino group on the sodium 3-aminobenzenesulfonate molecule is converted into a highly reactive diazonium salt. This intermediate is then coupled with another aromatic compound (a coupling component) to form the characteristic azo group (-N=N-), which is a chromophore responsible for the dye's color. acs.org

The specific color of the resulting dye is determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component. For instance, the reaction of 3-aminobenzenesulfonic acid with 2-naphthol (B1666908) results in the generation of a dark orange dye. scribd.com This versatility allows for the creation of a wide spectrum of colors.

The compound is used to produce various classes of dyes, including:

Acid Dyes: Used for coloring protein fibers like wool and silk, as well as synthetic polyamides. Examples derived from this intermediate include Acid Golden Yellow G, Weak Acid Orange N-5BL, and Acid Dark Blue P-2RB. researchgate.net

Reactive Dyes: These dyes form a covalent bond with the fiber (typically cotton), making the color very fast and resistant to washing. Examples include Reactive Brilliant Red X-5B and Reactive Bright Yellow K-6G. researchgate.net

Direct Dyes: Applied to cellulose (B213188) fibers like cotton in a neutral or slightly alkaline dyebath. Examples include Direct Sun-Resistant Yellow GC and Direct Sun-Resistant Blue RL. researchgate.net

The table below lists a selection of specific dyes synthesized using 3-aminobenzenesulfonic acid as a key intermediate, showcasing its broad utility in the colorant industry. researchgate.netpharmika.co.in

Dye ClassSpecific Dye Name
Acid DyeAcid Golden Yellow G
Acid DyeWeak Acid Orange N-5BL
Acid DyeAcid Dark Blue P-2RB
Acid DyeAcid Medium Yellow 3GS
Reactive DyeReactive Brilliant Red X-5B
Reactive DyeReactive Bright Yellow K-6G
Reactive DyeReactive Brilliant Orange K-GN
Direct DyeDirect Sun-Resistant Yellow GC
Direct DyeDirect Sun-Resistant Blue RL

Applications in Specialty Chemical Manufacturing

Beyond its primary role in dye production, this compound is a valuable raw material and intermediate in the broader fine and specialty chemical industries. researchgate.net Its reactivity allows it to be a precursor for a variety of organic compounds with specific functionalities.

One significant application is in the production of m-aminophenol , a compound used in pharmaceuticals and other chemical syntheses. researchgate.net The manufacturing process involves an alkali fusion of 3-aminobenzenesulfonic acid. google.com Furthermore, it serves as a building block for certain sulfa drugs , which are antimicrobial agents. toxicdocs.org Its utility extends to the agricultural sector as an intermediate in the synthesis of some herbicides . toxicdocs.org

In the realm of materials science and analytical chemistry, 3-aminobenzenesulfonic acid is used in the fabrication of novel glucose biosensors . google.comresearchgate.net These sensors benefit from the compound's properties which contribute to a large active surface area and excellent conductivity, enhancing glucose detection capabilities. pharmika.co.inresearchgate.net It is also used to synthesize other specialized reagents, such as the dicesium salt of N-nitrometanilic acid. google.com

Additives in Polymer Processing and Formulation

A significant technological innovation derived from 3-aminobenzenesulfonic acid is its use as a monomer for the synthesis of sulfonated polyaniline (SPANI) . researchgate.nettradekey.com Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common solvents. google.com By using 3-aminobenzenesulfonic acid in the polymerization process, a self-doped, water-soluble version of the polymer (SPANI) is created, which greatly enhances its processability and expands its range of applications. google.com

The synthesis can be achieved through various methods, including an eco-friendly biocatalysis route using the laccase enzyme to induce oxidation of the monomer. tradekey.com The resulting sulfonated polyaniline possesses a unique combination of properties, including tunable conductivity, good environmental stability, and electroactivity. tradekey.comgoogle.com

These advanced polymers have a wide range of high-technology applications, as detailed in the table below.

Application AreaSpecific Use of Sulfonated Polyaniline (SPANI)Reference
ElectronicsDesigning wearable electronics and microelectronic devices. tradekey.comgoogle.com
EnergyComponent in dye-sensitized solar cells (as a counter electrode). google.com
SensorsActive material in CO2 sensors and glucose biosensors. researchgate.netgoogle.com
EnvironmentalMaterials for environmental remediation and seawater desalination. tradekey.com
CoatingsUsed in anti-corrosion coatings. google.com
Information StorageHigh-density erasable data storage medium. google.com
CatalysisActs as a Brønsted acid catalyst and a support for nano metal particle catalysts. tradekey.comgoogle.com

Role in Surfactant Systems for Industrial Processes (e.g., Enhanced Oil Recovery)

While not a surfactant itself, metanilic acid (the acidic form of this compound) has been investigated for a crucial role as an additive in chemical systems used for Enhanced Oil Recovery (EOR). researchgate.nettradekey.com Specifically, it has been studied as a scale inhibitor for use in Alkaline-Surfactant-Polymer (ASP) flooding operations. researchgate.netacs.org

ASP flooding is a tertiary EOR method that injects a mixture of chemicals to lower interfacial tension and mobilize residual oil trapped in reservoirs. researchgate.net However, the alkaline conditions can cause the formation of mineral scales (like calcium carbonate and silicates), which can plug the rock formation and production equipment, impeding oil recovery. researchgate.nettradekey.com Metanilic acid (designated as inhibitor SI-5 in one study) was evaluated for its ability to prevent the formation of these scales, demonstrating its potential utility in maintaining the efficiency of EOR operations. researchgate.netacs.org

Additionally, sodium m-aminobenzenesulfonate has been used as a reactant to create sulfonic acid-based lignin (B12514952) solutions, which function as dispersants for dyes. google.com Dispersants share functional similarities with surfactants in their ability to stabilize particles in a solution.

Catalyst Development and Support Materials

3-Aminobenzenesulfonic acid (metanilic acid) is directly involved in the development of advanced catalysts for green and sustainable chemistry. A notable innovation is the creation of a silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst. researchgate.net This heterogeneous catalyst is synthesized by immobilizing metanilic acid onto a silica (B1680970) support. researchgate.net

The resulting SBPASA catalyst exhibits several advantageous properties:

High Surface Area: Measured at 306.9 m²/g, providing numerous active sites for chemical reactions. researchgate.net

Efficiency: Facilitates the efficient, high-yield (up to 98%) synthesis of bioactive compounds in solvent-free conditions. researchgate.net

Recyclability: The catalyst can be recovered and reused for up to six consecutive cycles without a significant loss of catalytic activity. researchgate.net

This research highlights the utility of metanilic acid in creating recyclable and sustainable catalysts that reduce waste and improve process efficiency. researchgate.net Furthermore, as mentioned in section 8.3, the sulfonated polyaniline (SPANI) derived from 3-aminobenzenesulfonic acid can itself be used as a Brønsted acid catalyst or as a support material for nano metal particles, which in turn catalyze various coupling reactions. tradekey.comgoogle.com

Future Research Directions and Emerging Opportunities in Sodium 3 Aminobenzenesulfonate Chemistry

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 3-aminobenzenesulfonic acid, the acidic form of sodium 3-aminobenzenesulfonate (B1227625), involves the sulfonation of nitrobenzene (B124822) followed by reduction. google.com While effective, this method often requires harsh reaction conditions and can generate significant waste. google.com Future research is increasingly focused on developing greener, more efficient, and selective synthetic routes.

One promising avenue is the advancement of catalytic hydrogenation processes. Recent patents describe methods for the preparation of m-aminobenzenesulfonic acid using a Pt-Ru/C catalyst, which can be recycled over 50 times while maintaining high conversion and selectivity rates of up to 99%. mdpi.com Further research in this area could focus on developing even more robust and cost-effective catalysts, potentially utilizing earth-abundant metals.

Continuous-flow synthesis represents another significant opportunity for the production of aromatic amines. sciopen.com This technology offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for process automation. sciopen.com The development of continuous-flow methods for the sulfonation and subsequent reduction of nitroaromatics could lead to more sustainable and economically viable production of sodium 3-aminobenzenesulfonate. sciopen.comdicp.ac.cn

Biocatalytic and bio-based synthesis routes are also gaining traction as a green alternative to conventional chemical methods. google.com Research into the enzymatic synthesis of aromatic amines is an active field, with studies exploring the use of various enzymes and microorganisms to produce these compounds from renewable feedstocks. nih.gov While the direct biocatalytic synthesis of sulfonated aromatic amines presents challenges, future research may focus on developing engineered enzymes or microbial consortia capable of performing this transformation.

Synthetic MethodologyKey FeaturesPotential AdvantagesResearch Focus
Advanced Catalytic Hydrogenation Use of recyclable and highly selective catalysts (e.g., Pt-Ru/C).Reduced catalyst waste, high yield and purity, milder reaction conditions.Development of non-precious metal catalysts, catalyst immobilization for easier separation.
Continuous-Flow Synthesis Reactions are performed in a continuous stream rather than in a batch.Improved safety, better process control, higher throughput, potential for automation.Optimization of reactor design, integration of in-line purification, development of solvent-free flow processes.
Biocatalytic Synthesis Use of enzymes or whole-cell systems to catalyze the reaction.Use of renewable feedstocks, milder reaction conditions, high stereoselectivity.Enzyme engineering for enhanced stability and substrate specificity, metabolic engineering of microorganisms.

Advanced Functional Materials Design and Fabrication

This compound is a valuable building block for the creation of advanced functional materials due to its unique combination of an aromatic ring, an amino group, and a sulfonic acid group. A significant area of research is the development of sulfonated polyaniline (SPANI) . The incorporation of the sulfonic acid group from metanilic acid into the polyaniline backbone results in a self-doped conducting polymer with improved processability and solubility. acs.org These materials are being explored for a variety of applications, including:

Sensors: SPANI-based materials have shown promise in the development of electrochemical sensors for the detection of various analytes, such as dopamine. iupac.org The sulfonic acid groups can enhance the electrochemical activity and provide specific binding sites for target molecules. iupac.org

Conductive Hydrogels: The integration of conductive polymers like SPANI into hydrogel networks can create "smart" materials with applications in biomedicine, such as on-demand drug delivery and tissue engineering. nih.govnih.govrsc.org The conductivity of these hydrogels can be modulated by external stimuli, allowing for controlled release of therapeutic agents. nih.gov

Another emerging area is the use of this compound derivatives in the design of metal-organic frameworks (MOFs) . While the direct use of metanilic acid in MOF synthesis is still an area of active exploration, the functional groups it possesses make it an attractive ligand for creating novel porous materials with tailored properties for applications in gas storage, catalysis, and separation.

Material TypeKey PropertiesPotential ApplicationsResearch Focus
Sulfonated Polyaniline (SPANI) Self-doping, improved solubility and processability, tunable conductivity.Electrochemical sensors, conductive coatings, antistatic materials, electrochromic devices.Enhancing conductivity and stability, developing novel composite materials with SPANI.
Conductive Hydrogels Biocompatibility, high water content, electrical conductivity, stimuli-responsive behavior.Drug delivery systems, tissue engineering scaffolds, flexible electronics, biosensors.Improving mechanical properties, controlling drug release kinetics, enhancing biocompatibility.
Metal-Organic Frameworks (MOFs) High porosity, large surface area, tunable pore size and functionality.Gas storage and separation, catalysis, chemical sensing, drug delivery.Synthesis of novel MOFs using metanilic acid derivatives, exploring their catalytic and adsorption properties.

Deepening Understanding through Advanced Spectroscopic and Computational Integration

To accelerate the development of new materials and processes based on this compound, a deeper understanding of its chemical and physical properties at the molecular level is crucial. The integration of advanced spectroscopic techniques with computational modeling provides a powerful tool for achieving this.

Spectroscopic characterization , using techniques such as Fourier-transform infrared (FTIR) spectroscopy and UV-visible (UV-Vis) spectroscopy, is essential for confirming the structure and purity of synthesized compounds and for studying the polymerization of metanilic acid. mdpi.com These techniques can provide valuable information about the chemical bonding and electronic transitions within the molecules.

Computational studies , particularly those employing Density Functional Theory (DFT), are increasingly being used to predict and understand the properties of molecules and materials. nih.gov For derivatives of this compound, DFT calculations can be used to:

Investigate the electronic properties of sulfonated polyanilines, such as the band gap and conductivity. nih.gov

Model the interaction of these materials with other molecules, which is crucial for designing effective sensors and catalysts.

Simulate spectroscopic data to aid in the interpretation of experimental results.

Time-dependent DFT (TD-DFT) is another powerful computational method that can be used to study the excited-state properties of these compounds, which is particularly relevant for applications in photonics and optoelectronics. arxiv.org

Technique/MethodInformation GainedSynergyFuture Directions
FTIR Spectroscopy Identification of functional groups, monitoring of reaction progress, analysis of polymer structure.Correlate vibrational modes with computationally predicted spectra to confirm molecular structures.In-situ FTIR studies of polymerization reactions, advanced vibrational spectroscopy techniques.
UV-Vis Spectroscopy Study of electronic transitions, determination of optical band gaps, monitoring of conjugation length in polymers.Compare experimental absorption spectra with TD-DFT calculations to understand electronic structure.Ultrafast transient absorption spectroscopy to study excited-state dynamics.
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, reactivity, and spectroscopic properties.Provide theoretical insights to guide the design of new materials with desired properties.Development of more accurate and efficient computational methods for large systems, multiscale modeling.

Sustainable Chemical Processes and Environmental Remediation Innovations

The principles of green chemistry are increasingly influencing the future direction of research involving this compound. A key aspect of this is the development of more sustainable production methods , as discussed in the section on novel synthetic methodologies. This includes the use of renewable feedstocks and the design of processes that minimize waste and energy consumption. google.com

The biodegradability of sulfonated aromatic amines is a critical consideration for their environmental impact. Studies on the aerobic and anaerobic degradation of aminobenzenesulfonic acid isomers are providing valuable insights into their fate in the environment. innospk.com Future research in this area will be essential for developing environmentally benign processes and products. The development of biodegradable polymers derived from or incorporating this compound could open up new applications in areas such as controlled-release fertilizers and degradable packaging materials. nih.govgoogle.com

Furthermore, materials derived from this compound are being investigated for their potential in environmental remediation . For example, functionalized polymers and composite materials containing sulfonic acid groups can act as effective adsorbents for the removal of heavy metal ions from wastewater. nih.gov The development of materials for the photocatalytic degradation of organic pollutants is another promising research direction. researchgate.net

Area of InnovationKey ConceptsPotential ImpactResearch Focus
Green Synthesis Use of renewable resources, atom economy, catalysis, waste minimization.Reduced environmental footprint of chemical production, improved economic viability.Bio-based synthesis routes, solvent-free reactions, continuous processing.
Biodegradable Materials Design of polymers that can be broken down by natural processes.Reduction of plastic pollution, development of sustainable materials for various applications.Synthesis and characterization of biodegradable polymers containing metanilic acid units.
Environmental Remediation Removal of pollutants from water and soil, degradation of toxic compounds.Cleaner water resources, remediation of contaminated sites.Development of novel adsorbents for heavy metals, design of photocatalysts for pollutant degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for Sodium 3-aminobenzenesulfonate derivatives?

  • Methodological Answer : Derivatives such as 2-Tolyl 3-aminobenzenesulfonate are synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to promote sulfonate ester formation .
  • Characterization : Employ IR spectroscopy to confirm NH₂ stretches (~3460 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and substituents (e.g., δ7.27–6.89 ppm for aryl groups) .
  • Purity assessment : Validate via melting point analysis (e.g., 86°C for 2-Tolyl derivatives) and thin-layer chromatography (TLC) .

Q. How can this compound be utilized as a carbon source in microbial studies?

  • Methodological Answer :

  • Culture setup : Use minimal media with 3-aminobenzenesulfonate (10–20 mM) as the sole carbon source. Inoculate with bacterial strains like Delftia tsuruhatensis AD9, which metabolize sulfonates via the TCA cycle .
  • Growth monitoring : Measure optical density (OD₆₀₀) and compare with controls lacking the compound.
  • Metabolic pathway analysis : Extract RNA to quantify gene expression of enzymes like sulfonate dioxygenases via qPCR .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the biodegradation efficiency of this compound across microbial strains?

  • Methodological Answer :

  • Comparative assays : Test multiple strains (e.g., Pseudomonas spp. vs. Delftia) under identical conditions (pH 7.0, 30°C) to isolate strain-specific metabolic capabilities .
  • Isotopic labeling : Use ¹³C-labeled 3-aminobenzenesulfonate to track carbon flux into TCA intermediates via LC-MS .
  • Enzyme kinetics : Purify dioxygenases and measure substrate affinity (Km) to identify rate-limiting steps .

Q. How do substituents on the aryl ring of this compound derivatives influence biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) design : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the 4-position .
  • Biological testing : Screen for antimicrobial activity using broth microdilution assays (MIC values) against Gram-negative/-positive bacteria .
  • Computational modeling : Perform DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps) .

Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or urine .
  • Quantification : Employ HPLC-UV (λ = 254 nm) with a Zorbax SB-C18 column and mobile phase (acetonitrile:water, 30:70 v/v) .
  • Validation : Assess recovery rates (>90%) and limit of detection (LOD < 0.1 µg/mL) via spiked calibration curves .

Q. How can researchers design robust experiments to study the environmental fate of this compound?

  • Methodological Answer :

  • Microcosm studies : Simulate aquatic environments with sediment-water systems, spiked with 3-aminobenzenesulfonate (1–100 ppm), and monitor degradation via LC-MS/MS .
  • Abiotic controls : Exclude microbial activity using autoclaved samples to assess hydrolysis/photolysis contributions .
  • Data normalization : Express degradation rates relative to total organic carbon (TOC) and redox potential (Eh) .

Methodological Notes

  • Contradiction handling : Discrepancies in biodegradation data may arise from strain variability or unaccounted abiotic factors. Use isotopic tracing and enzyme assays to isolate mechanisms .
  • Data presentation : Follow guidelines for raw data inclusion (appendices) and processed data in main text (e.g., NMR spectra, kinetic plots) .

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Sodium 3-aminobenzenesulfonate

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